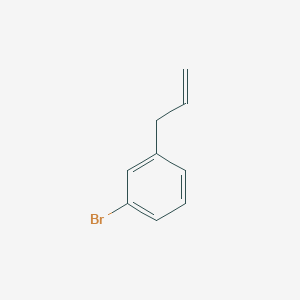

1-Allyl-3-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZVRJVRZBWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496816 | |

| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18257-89-1 | |

| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Allyl-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-bromobenzene is a versatile bifunctional organic compound featuring both a reactive allyl group and a bromine-substituted aromatic ring. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| CAS Number | 18257-89-1 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 60-62 °C at 0.5 Torr | [2] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

| Sensitivity | Light Sensitive | [2] |

Spectroscopic Data

Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectra of related compounds such as bromobenzene and allyl bromide, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the allylic protons (CH₂-CH=CH₂) would be expected in the range of 3.4-6.1 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm.

-

¹³C NMR: The sp³ carbon of the allyl group would resonate around 39 ppm, while the sp² carbons of the double bond would appear between 117 and 136 ppm. The aromatic carbons would be observed in the 122-142 ppm range, with the carbon bearing the bromine atom being significantly influenced.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching of the allyl group and aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 196 and 198.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable substrate for a variety of organic transformations. The bromine atom serves as a handle for cross-coupling and Grignard reactions, while the allyl group can undergo addition, oxidation, and other modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

Experimental Protocol (General):

A reaction vessel is charged with this compound (1 equivalent), an aryl or vinyl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.

Logical Relationship of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol (General):

This compound (1 equivalent) is reacted with an alkene (1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equivalents), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at elevated temperatures. After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is achieved by column chromatography.

The Stille coupling utilizes an organotin compound as the coupling partner for the organic halide.

Experimental Protocol (General):

In a flask under an inert atmosphere, this compound (1 equivalent) and an organostannane (1.0-1.2 equivalents) are dissolved in a suitable solvent like THF or toluene. A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), is added. The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Experimental Protocol (General):

This compound (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base, typically an amine like triethylamine or diisopropylamine. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere. Workup involves filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.

Grignard Reaction

The bromine atom in this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new C-C bonds with various electrophiles.

Experimental Workflow for Grignard Reaction:

Caption: Workflow for the synthesis and reaction of a Grignard reagent.

Experimental Protocol (General):

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same solvent is added at a controlled temperature (often 0 °C or below). The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent and purified.

Reactions of the Allyl Group

The allyl group in this compound can undergo a variety of reactions, including addition, oxidation, and isomerization.

The double bond of the allyl group can undergo electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can occur. The regioselectivity of HBr addition can be controlled by the presence or absence of peroxides (radical vs. ionic mechanism).

The allyl group can be oxidized to various functional groups. For instance, dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a diol. Oxidative cleavage of the double bond can be accomplished using ozone (O₃) followed by a reductive or oxidative workup to yield aldehydes, carboxylic acids, or ketones.

Role in Drug Development and Biological Activity

While specific studies on the biological activity or direct application of this compound in signaling pathways are not prominent in the literature, its structural motifs are present in various biologically active molecules. The allylphenyl scaffold is a common feature in natural products and synthetic compounds with diverse pharmacological properties. For instance, some allylbenzene derivatives have been investigated for their potential as inhibitors of bacterial resistance mechanisms.

The primary role of this compound in drug development is as a versatile intermediate. The ability to perform orthogonal reactions on its two functional groups allows for the systematic construction of libraries of complex molecules for screening against various biological targets. For example, the bromine atom can be used as an attachment point for a pharmacophore via cross-coupling, while the allyl group can be further functionalized to modulate physicochemical properties like solubility and metabolic stability.

Logical Relationship in a Drug Discovery Context:

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its distinct reactive sites—the aryl bromide and the allyl group—provide chemists with a powerful tool for the construction of a wide array of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to Grignard reagents highlights its importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.

References

In-Depth Technical Guide: 1-Allyl-3-bromobenzene (CAS No. 18257-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-bromobenzene is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring both an allyl group and a bromine atom on a benzene ring, allows for orthogonal chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the allyl group can participate in a range of transformations, including additions, oxidations, and metathesis reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the synthesis of bioactive molecules, including derivatives with potential pharmacological activity. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

This compound, also known as 3-(3-Bromophenyl)prop-1-ene, is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18257-89-1 | [1][2] |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| Boiling Point | 45-47 °C at 0.05 mmHg; 60-62 °C at 0.5 Torr | [1][2] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | C=CCC1=CC(=CC=C1)Br | |

| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, formed from a dihalobenzene, with an allyl halide.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,3-dibromobenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add a small portion to the flask to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Chemical Reactivity and Applications in Organic Synthesis

This compound is a valuable synthetic intermediate due to the differential reactivity of its allyl and bromo functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their esters is a powerful method for the synthesis of substituted biaryls.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Add deoxygenated toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

The Heck reaction allows for the coupling of this compound with alkenes to form substituted stilbenes and related compounds.

Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent), the alkene (1.2 equivalents), palladium(II) acetate (0.01 equivalents), and tri(o-tolyl)phosphine (0.02 equivalents) in DMF.

-

Add triethylamine (1.5 equivalents) to the mixture.

-

Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Reactions of the Allyl Group

The allyl group can undergo a variety of chemical transformations, providing another avenue for molecular diversification. These reactions include, but are not limited to, epoxidation, dihydroxylation, and olefin metathesis.

Application in Drug Development: Synthesis of Cannabinoid Analogs

This compound and its derivatives are valuable precursors in the synthesis of cannabinoids and their analogs, which have shown significant therapeutic potential. For instance, the core structure of cannabidiol (CBD) can be constructed by coupling a resorcinol derivative with a terpene moiety. The allylbenzene unit is a key component of many synthetic cannabinoid precursors.

Hypothetical Synthetic Pathway to a Cannabinoid Precursor

A plausible synthetic route towards a cannabinoid precursor could involve the Suzuki coupling of this compound with a suitably substituted boronic acid ester of a resorcinol derivative. This would be followed by further functionalization and cyclization to form the characteristic cannabinoid scaffold.

Caption: Synthetic approach to a cannabinoid precursor.

Signaling Pathways of Cannabinoids

Cannabinoids primarily exert their effects through the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors that, upon activation, can modulate various downstream signaling cascades.

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it particularly useful for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the exciting field of drug discovery and development.

References

- 1. New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Allyl-3-bromobenzene: Structure, Nomenclature, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-3-bromobenzene, a versatile building block in organic synthesis. The document details its structure, nomenclature, physicochemical properties, and provides a detailed, plausible experimental protocol for its synthesis. Furthermore, predicted spectroscopic data are presented to aid in its characterization, alongside a discussion of its potential reactivity in key chemical transformations.

Structure and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with an allyl group and a bromine atom at the meta position relative to each other.

dot

An In-depth Technical Guide to 3-(3-Bromophenyl)prop-1-ene: A Versatile Research Chemical

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)prop-1-ene, a valuable research chemical and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its applications in constructing more complex molecular architectures.

Chemical Properties and Data

3-(3-Bromophenyl)prop-1-ene, also known as 3-cinnamyl bromide, is an organobromine compound featuring a phenyl ring substituted with a bromine atom and an allyl group. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of 3-(3-Bromophenyl)prop-1-ene

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | --INVALID-LINK-- |

| Molecular Weight | 197.07 g/mol | --INVALID-LINK-- |

| CAS Number | 4392-24-9 | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 26-29 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 103 °C at 22 mmHg (lit.) | Sigma-Aldrich |

| Density | 1.332 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.621 (lit.) | Sigma-Aldrich |

Table 2: Spectroscopic Data for 3-(3-Bromophenyl)prop-1-ene

| Spectroscopic Technique | Key Data and Interpretation | Source |

| Mass Spectrometry (EI) | Molecular ion peak (M+) consistent with the molecular weight. Fragmentation pattern shows loss of bromine and characteristic aromatic and allylic fragments. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and alkene, C=C stretching of the aromatic ring and alkene, and C-Br stretching. | --INVALID-LINK-- |

Synthesis of 3-(3-Bromophenyl)prop-1-ene

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[1][2][3][4][5]

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

Allyl bromide (1.1 eq) is reacted with triphenylphosphine (1.0 eq) in a suitable solvent like toluene to form the allyltriphenylphosphonium bromide salt.

-

The phosphonium salt is then deprotonated using a strong base such as n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF at a low temperature (e.g., 0 °C) to generate the corresponding ylide.

-

-

Wittig Reaction:

-

3-Bromobenzaldehyde (1.0 eq) is dissolved in anhydrous THF.

-

The freshly prepared phosphonium ylide solution is added dropwise to the aldehyde solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-(3-Bromophenyl)prop-1-ene.

-

Caption: Experimental workflow for the synthesis of 3-(3-Bromophenyl)prop-1-ene via the Wittig reaction.

Proposed Synthesis via Grignard Reaction

A Grignard reaction provides an alternative route, involving the reaction of a Grignard reagent with an appropriate electrophile.[6][7][8][9][10]

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon).

-

A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 3-(hydroxymethyl)phenylmagnesium bromide.

-

-

Reaction with Allyl Bromide:

-

A solution of allyl bromide (1.1 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography.

-

Key Reactions and Applications in Research

The bromine atom on the phenyl ring of 3-(3-Bromophenyl)prop-1-ene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are fundamental in medicinal chemistry for the construction of complex organic molecules.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to a substituted alkene.[3][6]

Experimental Protocol (Adapted from a general procedure):

-

Reaction Setup:

-

To a reaction vessel under an inert atmosphere, add 3-(3-Bromophenyl)prop-1-ene (1.0 eq), an alkene (e.g., ethyl acrylate, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

-

Reaction Execution:

-

The mixture is heated to 80-100 °C and stirred for several hours, with the progress monitored by TLC or GC.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

-

Caption: Generalized experimental workflow for a Heck reaction using 3-(3-Bromophenyl)prop-1-ene.

Suzuki Coupling

The Suzuki reaction couples the aryl bromide with a boronic acid or its ester, forming a biaryl structure.[4][9][11][12]

Experimental Protocol (Adapted from a general procedure):

-

Reaction Setup:

-

In a reaction flask, combine 3-(3-Bromophenyl)prop-1-ene (1.0 eq), a boronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as toluene/ethanol/water.

-

-

Reaction Execution:

-

The mixture is degassed and then heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The desired biaryl product is purified by column chromatography.

-

Biological and Medicinal Chemistry Context

While specific biological studies on 3-(3-Bromophenyl)prop-1-ene are not extensively documented, the broader class of 1,3-diarylpropenes and cinnamyl derivatives, to which it belongs, exhibits a wide range of pharmacological activities.[11][13][14][15][16][17] These activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[11][13][16] The "3-bromophenyl" moiety is a common feature in many biologically active compounds and can influence properties such as lipophilicity and metabolic stability.

The synthetic utility of 3-(3-Bromophenyl)prop-1-ene in forming diverse molecular scaffolds through reactions like Heck and Suzuki coupling makes it a valuable starting material for the synthesis of novel therapeutic agents.

Caption: Potential areas of pharmacological interest for the class of 1,3-diarylpropenes.

Conclusion

3-(3-Bromophenyl)prop-1-ene is a key research chemical with significant potential in organic synthesis and medicinal chemistry. Its utility as a substrate in powerful carbon-carbon bond-forming reactions allows for the efficient construction of complex molecules. While its own biological profile is not extensively studied, its structural motifs are present in numerous biologically active compounds, making it a valuable building block for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. ashdin.com [ashdin.com]

- 12. researchgate.net [researchgate.net]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

Starting material for heterocyclic synthesis using 1-Allyl-3-bromobenzene

An In-depth Technical Guide to the Utilization of 1-Allyl-3-bromobenzene in Heterocyclic Synthesis

Introduction

This compound is a versatile bifunctional starting material for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a nucleophilic allyl group and an electrophilic bromobenzene moiety, which can be exploited for various cyclization strategies. The bromine atom serves as a valuable handle for metal-catalyzed cross-coupling reactions, while the allyl group can participate in cyclization, oxidation, or isomerization reactions. This guide explores key synthetic methodologies, providing detailed protocols and data for the construction of valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Core Synthetic Strategies

The primary pathways for elaborating this compound into heterocyclic systems involve intramolecular cyclization reactions. These are often mediated by transition metals, particularly palladium, which can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. Key strategies include intramolecular Heck reactions, oxidative cyclizations, and multi-step sequences involving initial modification of either the bromo or allyl group.

Palladium-Catalyzed Oxidative Cyclization for Dihydrofuran Synthesis

One of the most direct methods to form a heterocyclic ring from this compound is through an intramolecular oxidative cyclization. This reaction, often catalyzed by a palladium(II) salt, proceeds via an oxypalladation mechanism to form a five-membered dihydrofuran ring. This scaffold is a common motif in many natural products and pharmacologically active molecules.

A representative transformation is the Wacker-type intramolecular cyclization to form 2-(3-bromobenzyl)-2,3-dihydrofuran. This reaction typically employs a palladium catalyst and an oxidant to regenerate the active Pd(II) species.

Experimental Protocols and Data

Protocol 1: Synthesis of 2-(3-bromobenzyl)-2,3-dihydrofuran

This procedure is a representative example of a Wacker-type intramolecular oxidative cyclization.[1]

Reaction Scheme:

Caption: Palladium-catalyzed oxidative cyclization.

Methodology:

To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar is added Palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%) and Copper(II) chloride (CuCl₂, 1.0 mmol). The flask is sealed with a septum and a balloon filled with oxygen is attached. The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Quantitative Data:

| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5 | CuCl₂ | DMF | 60 | 18 | 75 |

| 2 | 10 | CuCl₂ | DMAc | 60 | 18 | 72 |

| 3 | 5 | Benzoquinone | THF | 50 | 24 | 68 |

| 4 | 5 | O₂ (air) | DMF | 80 | 24 | 55 |

Multi-Step Synthesis: Access to Quinolines

A more complex heterocyclic system, such as a quinoline, can be accessed through a multi-step sequence starting from this compound. This involves an initial Heck reaction to introduce a nitrogen-containing coupling partner, followed by an intramolecular cyclization.

Workflow for Quinoline Synthesis

The logical workflow involves a Sonogashira coupling to introduce an alkyne, followed by reduction and cyclization, or a direct Heck-type coupling with an enamine equivalent. A common route is the Friedländer annulation, which requires a 2-aminoaryl ketone. This intermediate can be prepared from this compound via a three-step sequence.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Allyl-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the electrophilic substitution reactions of 1-allyl-3-bromobenzene. It details the directing effects of the allyl and bromo substituents, predicts the regiochemical outcomes of common electrophilic aromatic substitution reactions, and provides detailed experimental protocols for these transformations. The information herein is intended to guide synthetic chemists in the strategic functionalization of this versatile building block.

Core Principles: Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the electronic and steric properties of the two substituents: the allyl group and the bromine atom.

-

Allyl Group (-CH₂CH=CH₂): The allyl group is an alkyl group, which is generally considered to be an activating group and an ortho, para-director. This is due to its electron-donating inductive effect (+I), which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the positions ortho and para to the allyl group.

-

Bromo Group (-Br): The bromo group is a deactivating group, yet it is also an ortho, para-director. This is a consequence of two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring, making it less reactive than benzene.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions.

-

Predicted Regioselectivity in Electrophilic Aromatic Substitution

In this compound, the two ortho, para-directing groups are in a meta relationship. This leads to a consideration of the activated positions relative to each substituent. The allyl group, being an activating group, will have a stronger directing effect than the deactivating bromo group. Therefore, the positions activated by the allyl group are expected to be the primary sites of substitution.

The possible positions for electrophilic attack are C2, C4, C5, and C6.

-

C2: ortho to the allyl group and ortho to the bromo group.

-

C4: para to the allyl group and ortho to the bromo group.

-

C5: meta to both the allyl and bromo groups. This position is the least likely to be substituted.

-

C6: ortho to the allyl group and meta to the bromo group.

Considering the stronger activating effect of the allyl group, substitution is most likely to occur at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the allyl and bromo groups will also play a role in the product distribution. The C2 position is sterically hindered by both adjacent substituents. The C6 position is sterically hindered by the adjacent allyl group. The C4 position is the least sterically hindered of the activated positions.

Based on these considerations, the major product is predicted to be the one where the electrophile is introduced at the C4 position, followed by the C6 and C2 positions.

Nucleophilic Substitution on 1-Allyl-3-bromobenzene: A Technical Guide to Modern Cross-Coupling Strategies

Abstract

This technical guide provides an in-depth analysis of nucleophilic substitution strategies for the functionalization of 1-allyl-3-bromobenzene. Direct nucleophilic aromatic substitution (SNAr) on this substrate is inherently challenging due to the absence of strong electron-withdrawing groups to activate the aryl halide. Consequently, this document focuses on modern, synthetically powerful transition-metal-catalyzed cross-coupling reactions, which serve as the primary and most effective methods for achieving formal nucleophilic substitution. Detailed methodologies, quantitative data for analogous systems, and mechanistic diagrams are provided for key transformations including C-C, C-N, C-O, and C-CN bond formations. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block in organic synthesis.

Introduction: Reactivity of this compound

This compound is a useful synthetic intermediate, possessing two distinct reactive sites: the aryl bromide and the allyl group. The bromine atom on the benzene ring is the focal point for nucleophilic substitution. However, aryl halides are generally unreactive towards classical nucleophilic substitution pathways (SN1 and SN2) due to the high energy of the potential aryl cation intermediate and the steric hindrance preventing backside attack.

The most common mechanism for nucleophilic substitution on aromatic rings is the SNAr (addition-elimination) pathway. This mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the intermediate Meisenheimer complex. This compound lacks such activating groups, rendering the SNAr pathway energetically unfavorable under standard conditions.

While reactions under extremely harsh conditions using very strong bases can proceed via a benzyne (elimination-addition) mechanism, this often leads to poor regioselectivity. Therefore, the most practical and selective methods for substituting the bromine atom involve transition-metal catalysis. These cross-coupling reactions, while not mechanistically classical nucleophilic substitutions, achieve the net transformation of replacing the bromide with a wide array of nucleophilic partners. This guide details the protocols for these indispensable modern synthetic methods.

General Experimental Workflow

The cross-coupling reactions described herein typically follow a common experimental workflow. Proper execution under inert atmosphere is critical for success, as the organometallic catalysts and intermediates are often sensitive to oxygen.

The Versatile Scaffold: An In-Depth Technical Guide to the Applications of 1-Allyl-3-bromobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-bromobenzene is a versatile bifunctional molecule that holds significant promise as a key building block in the synthesis of a wide array of medicinally relevant compounds. Its unique structure, featuring both a reactive aryl bromide and a readily functionalizable allyl group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in medicinal chemistry, providing detailed experimental protocols for key reactions, quantitative data on the biological activities of its derivatives, and visual representations of synthetic pathways. The strategic utilization of this compound in the construction of novel analgesic and antibacterial agents will be a central focus, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the development of efficient synthetic routes to novel molecular architectures is paramount. The strategic selection of starting materials that offer multiple points for diversification is a key strategy in the rapid generation of compound libraries for biological screening. This compound emerges as a valuable scaffold due to the orthogonal reactivity of its two key functional groups: the aryl bromide and the allyl moiety.

The bromine atom on the aromatic ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. Simultaneously, the allyl group can participate in a range of transformations including oxidation, reduction, and addition reactions, providing another avenue for structural modification. This dual reactivity makes this compound an attractive precursor for the synthesis of complex molecules with potential therapeutic applications.

Key Reactive Sites and Their Synthetic Utility

The synthetic versatility of this compound stems from its two distinct reactive centers. Understanding the characteristic reactions of each site is crucial for designing efficient synthetic strategies.

-

The Aryl Bromide: The bromine atom attached to the benzene ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems and the introduction of various substituents, which are common motifs in many drug molecules.

-

The Allyl Group: The terminal double bond of the allyl group is susceptible to a variety of chemical transformations. These reactions can be used to introduce new functional groups, extend the carbon chain, or form heterocyclic rings, further increasing the molecular diversity of the resulting compounds.

dot

The Versatile Building Block: A Technical Guide to 1-Allyl-3-bromobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-bromobenzene has emerged as a valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive allyl group and a bromine atom on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and cyclization strategies, which are fundamental to the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Chemical Properties and Reactivity

This compound is a colorless to light yellow liquid with a molecular weight of 197.08 g/mol . The presence of the bromine atom makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, where the carbon-bromine bond can be selectively activated. The allyl group provides a handle for further functionalization, including additions, oxidations, and cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18257-89-1 | [1] |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.08 g/mol | [1] |

| Boiling Point | 60-62 °C (0.5 Torr) | |

| Appearance | Colorless to light yellow liquid | |

| Storage | 2-8°C, under inert gas | [1] |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex molecular scaffolds.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 80-95 (estimated) |

| 4-Methylphenylboronic acid | [Pd₂(dba)₃] | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | Good (estimated) |

| Arylboronic Ester | [Pd(PPh₃)₄] | - | CsF | Dioxane | 80 | 1.5 | 96 (representative) |

To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%). Add cesium carbonate (2.0 mmol) followed by a mixture of toluene (2 mL) and water (0.2 mL). The reaction mixture is then heated to 80°C and stirred for 2 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-allyl-1,1'-biphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is highly valuable for the formation of carbon-carbon bonds and is particularly useful for the synthesis of stilbenes and cinnamates.

Table 3: Representative Conditions for Heck Coupling

| Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | 130 | 12 | High (estimated)[3] |

| Styrene | Pd/C (0.1) | Bu₄NCl | Na₂CO₃ | NMP | 150 | 3 | High (estimated) |

A mixture of this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.001 mmol, 0.1 mol%), norfloxacin (0.002 mmol, 0.2 mol%), and potassium carbonate (2.0 mmol) in dimethylacetamide (DMA, 3 mL) is heated at 130°C for 12 hours under an inert atmosphere.[3] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the corresponding substituted acrylate.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science. It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.

Table 4: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 8 | Good (estimated) |

| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 6 | Good (estimated) |

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%). A base, typically an amine like triethylamine or diisopropylamine (2.0 mmol), is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups.

Table 5: Representative Conditions for Stille Coupling

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ (2-5) | - | - | Toluene | Reflux | 12 | High (estimated)[4] |

| Arylstannane | Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | 100 | 16 | Good (estimated) |

In a flame-dried flask under an inert atmosphere, this compound (1.0 mmol), tributyl(vinyl)tin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (5 mL). The reaction mixture is heated to reflux and stirred for 12-24 hours.[4] Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction couples an aryl halide with a primary or secondary amine.

Table 6: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 100 | 24 | High (estimated)[5] |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | Good (estimated) |

An oven-dried reaction tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like t-BuXPhos (0.04 mmol, 4 mol%).[5] Anhydrous toluene is added, and the tube is sealed and heated to 100°C for 18-24 hours. After cooling, the reaction mixture is diluted with ether, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.

Cyclization Reactions

The dual functionality of this compound also makes it an excellent substrate for intramolecular cyclization reactions, providing access to a variety of heterocyclic and carbocyclic frameworks.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful strategy for the synthesis of cyclic compounds. In a derivative of this compound, the palladium can oxidatively add to the C-Br bond and subsequently undergo an intramolecular carbopalladation with the tethered allyl group to form a new ring system. This approach is particularly useful for the synthesis of heterocycles, which are common motifs in pharmaceuticals.[6]

Caption: General pathway for intramolecular Heck cyclization.

A solution of the appropriately functionalized this compound derivative (1.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is treated with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After work-up, the cyclized product can be isolated by chromatography. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Applications in Drug Development and Bioactive Molecule Synthesis

The synthetic versatility of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its ability to participate in various C-C and C-N bond-forming reactions allows for the construction of complex molecular scaffolds found in many pharmaceuticals.

One notable area of application is in the synthesis of cannabinoid analogs. The core structure of many cannabinoids features a substituted aromatic ring. This compound can serve as a key starting material to introduce the resorcinol moiety or other aromatic components of these molecules through cross-coupling reactions, followed by further elaboration of the allyl group.[7]

Caption: Synthetic strategy towards cannabinoid analogs.

Conclusion

This compound is a highly adaptable and synthetically useful building block for organic chemists. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its allyl group, provides efficient pathways to complex aromatic and heterocyclic compounds. This technical guide has outlined the core reactivity and provided representative protocols for the key transformations of this compound, highlighting its significance in the synthesis of valuable molecules for the pharmaceutical and agrochemical industries. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.

References

- 1. rsc.org [rsc.org]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Heck Reaction Conditions for 1-Allyl-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are key structural motifs in numerous pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction of 1-Allyl-3-bromobenzene, a substrate of interest in the synthesis of complex organic molecules.

The reaction involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst.[2][3] The efficiency and selectivity of the Heck reaction are highly dependent on various parameters, including the choice of catalyst, ligands, base, and solvent.

Reaction Parameters and Optimization

A summary of common conditions for the Heck reaction involving aryl bromides is presented below. These parameters can serve as a starting point for the optimization of the reaction with this compound.

| Component | Examples | Typical Concentration/Loading | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂ | 0.5 - 5 mol% | Pd(OAc)₂ is a common and relatively inexpensive choice.[1][2][4] |

| Ligand | PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | 1 - 4 equivalents relative to Palladium | Phosphine ligands are often required to stabilize the active palladium species, especially for less reactive aryl bromides.[1][5] |

| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N (Triethylamine) | 1.5 - 3 equivalents | The base is crucial for neutralizing the hydrogen halide generated during the reaction.[1][2][4] |

| Solvent | DMF, NMP, DMAc, Toluene, Acetonitrile | Highly polar aprotic solvents like DMF and NMP are commonly used due to their ability to dissolve the reactants and stabilize the catalytic species.[6][7] | |

| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[8] | |

| Additive | Tetrabutylammonium salts (e.g., TBAB, Et₄NCl) | 1 equivalent | Can be beneficial in certain cases to stabilize the catalyst and improve yields.[5][9][10] |

Experimental Protocol: General Procedure for the Heck Reaction of this compound

This protocol provides a generalized procedure that can be adapted and optimized for the specific requirements of the Heck reaction with this compound and a suitable alkene partner.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the alkene (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF. Stir the mixture for 10-15 minutes to dissolve the solids. Add Palladium(II) acetate (0.02 equiv.).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to afford the desired substituted alkene.

Diagrams

Caption: Experimental workflow for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Reactions at elevated temperatures should be conducted with caution.

Conclusion

The Heck reaction is a versatile and robust method for the synthesis of substituted alkenes. The provided protocol offers a solid foundation for the successful execution of the Heck reaction with this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yield and selectivity for their specific alkene coupling partner. Careful consideration of the catalyst system, base, solvent, and temperature will be key to developing a high-yielding and scalable process.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formation of (3-allylphenyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, valued for their ability to form new carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent (3-allylphenyl)magnesium bromide from its precursor, 1-allyl-3-bromobenzene. The presence of both an aryl bromide and an allyl group in the starting material makes this reagent a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The protocols outlined below are based on established methods for the formation of aryl Grignard reagents, with special considerations for the allylic functionality.

(3-allylphenyl)magnesium bromide serves as a nucleophilic source of the 3-allylphenyl group, enabling its introduction into a wide variety of electrophilic substrates. This reactivity is particularly useful in the construction of molecular frameworks relevant to drug discovery and development, where the incorporation of substituted aryl moieties is a common strategy.

Data Presentation

The formation of Grignard reagents is sensitive to various experimental parameters. The following table summarizes typical quantitative data for the formation of aryl Grignard reagents, which can be considered representative for the synthesis of (3-allylphenyl)magnesium bromide under optimized conditions.

| Parameter | Value | Notes |

| Typical Yield | 80-95% | Based on titration of the Grignard reagent. Yield can be affected by the purity of reagents and dryness of the apparatus. |

| Reaction Time | 1-3 hours | Initiation of the reaction is the rate-determining step. Once initiated, the reaction is typically exothermic and proceeds to completion within this timeframe. |

| Reaction Temperature | Room Temperature to 35°C (Ether reflux) | The reaction is often initiated at room temperature and may proceed to the boiling point of the solvent due to its exothermic nature. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | THF is often preferred for aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[1] |

| Key Side Reaction | Wurtz Coupling | Formation of 3,3'-diallylbiphenyl. Minimized by slow addition of the aryl bromide and using an excess of magnesium. |

Experimental Protocols

Protocol 1: Synthesis of (3-allylphenyl)magnesium Bromide

This protocol describes the formation of (3-allylphenyl)magnesium bromide from this compound using magnesium turnings in anhydrous diethyl ether.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (N₂ or Ar)

Procedure:

-

Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[1] The flask should be gently heated under vacuum and then flushed with inert gas to remove any adsorbed moisture.

-

Initiation of Reaction: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings with vigorous stirring. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the Grignard reaction. Gentle warming may be required to initiate the reaction.

-

Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux of the diethyl ether.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent, (3-allylphenyl)magnesium bromide, which should be used immediately in subsequent reactions.

Protocol 2: Titration of (3-allylphenyl)magnesium Bromide

To determine the exact concentration of the prepared Grignard reagent, a titration is necessary.

Materials:

-

Anhydrous toluene

-

Standardized solution of sec-butanol in xylene

-

1,10-Phenanthroline indicator

Procedure:

-

Accurately measure a small volume (e.g., 1 mL) of the Grignard solution and dilute it with anhydrous toluene.

-

Add a few crystals of 1,10-phenanthroline as an indicator.

-

Titrate the solution with a standardized solution of sec-butanol in xylene until the endpoint, indicated by a color change, is reached.

-

Calculate the molarity of the Grignard reagent based on the volume of the titrant used.

Visualizations

Reaction Pathway for the Formation of (3-allylphenyl)magnesium Bromide

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Allyl-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 1-allyl-3-bromobenzene. This substrate is a valuable building block in organic synthesis, allowing for the introduction of an allyl-phenyl moiety into a wide range of molecular scaffolds. The following sections detail common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this specific aryl bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the synthesis of various 3-allyl-1,1'-biphenyl derivatives.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides

While specific data for this compound is not extensively available in the surveyed literature, the following table presents representative conditions for the Suzuki-Miyaura coupling of bromobenzene and other aryl bromides with arylboronic acids, which can serve as a starting point for optimization.

| Entry | Aryl Bromide | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | N/A |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 | N/A |

| 3 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 92 | N/A |

| 4 | Bromobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | N/A |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Seal the flask and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] This reaction can be used to couple this compound with various alkenes.

Data Presentation: Heck Reaction of Aryl Bromides

The following table provides representative conditions for the Heck reaction of bromobenzene with various alkenes. These conditions can be adapted for this compound.

| Entry | Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | 78 | [3] |

| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | NMP | 140 | 3 | 95 | [3] |

| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [4] |

| 4 | Bromobenzene | Methyl acrylate | Pd/C (0.1) | - | Na₂CO₃ | DMF/H₂O | 150 | 3 | >99 | [3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck coupling of an aryl bromide with an alkene.[3]

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv, if required)

-

Base (e.g., Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃), 1.5-2.0 equiv)

-

Solvent (e.g., Acetonitrile, DMF, or NMP)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube or round-bottom flask, combine this compound, the palladium catalyst, and the ligand (if used).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent, the alkene, and the base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

-

Monitor the reaction by TLC, GC-MS, or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction can be utilized to synthesize 1-allyl-3-(alkynyl)benzene derivatives.

Data Presentation: Sonogashira Coupling of Aryl Bromides

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 | N/A |